

# physical and chemical properties of (R)-p-Methoxy-alpha-methylbenzylamine

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## Compound of Interest

Compound Name: (R)-(+)-1-(4-Methoxyphenyl)ethylamine

Cat. No.: B152096

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## An In-depth Technical Guide to (R)-p-Methoxy-alpha-methylbenzylamine

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (R)-p-Methoxy-alpha-methylbenzylamine. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral amine as a critical building block and resolving agent in asymmetric synthesis. This document details experimental protocols for its synthesis and resolution, and illustrates key workflows through structured diagrams.

### Core Properties

(R)-p-Methoxy-alpha-methylbenzylamine, also known as **(R)-(+)-1-(4-methoxyphenyl)ethylamine**, is a chiral amine widely employed in the synthesis of enantiomerically pure compounds, which is critical for pharmaceuticals requiring specific stereochemistry for their biological activity.<sup>[1]</sup>

### Physical and Chemical Properties

The fundamental physical and chemical characteristics of (R)-p-Methoxy-alpha-methylbenzylamine are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[1][2]
Molecular Weight	151.21 g/mol	[1][2]
CAS Number	22038-86-4	[1][3]
Appearance	Liquid	[2][3]
Density	1.024 g/mL at 20 °C	[1][2][3]
Boiling Point	65 °C at 0.4 mmHg	[1]
Refractive Index (n <sub>20/D</sub> )	1.533	[2]
Storage	Room temperature, sealed	[1]

## Spectroscopic and Chiral Properties

Spectroscopic data is crucial for the identification and characterization of the compound, while its chiral properties define its utility in stereoselective synthesis.

Property	Value	Reference
Purity (GC)	≥98.0%	[2]
Optical Purity (ee)	≥98.5%	[3]
Specific Rotation ([α] <sub>20/D</sub> )	+30° to +34° (neat)	[1]
InChI Key	JTDGKQNNPKXKII-SSDOTTSWSA-N	[3]
SMILES String	COc1ccc(cc1)--INVALID-LINK--N	[3]

## Experimental Protocols

Detailed methodologies for the synthesis and chiral resolution of p-Methoxy-α-methylbenzylamine are provided below. These protocols are foundational for laboratory and industrial-scale production.

## Synthesis of (R)-p-Methoxy- $\alpha$ -methylbenzylamine from L-Tyrosine

A robust method for synthesizing the chiral amine (R)-1 involves the conversion of the carboxylic acid group of L-tyrosine into a methyl group.<sup>[4]</sup> This multi-step synthesis ensures high optical purity.

### Step 1: Esterification, N-protection, and O-methylation of L-Tyrosine

- Esterify L-tyrosine with ethanol (EtOH) in the presence of thionyl chloride (SOCl<sub>2</sub>).
- Protect the resulting amino group with benzyloxycarbonyl chloride (Cbz-Cl).
- Methylate the phenolic hydroxyl group using methyl iodide (CH<sub>3</sub>I) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in dimethyl sulfoxide (DMSO) to yield the intermediate S-2.<sup>[4]</sup>

### Step 2: Reduction of the Ester Group

- Reduce the ester group of S-2 using sodium borohydride (NaBH<sub>4</sub>) to give the corresponding alcohol (S-3). The reported yield for this step is 86%.<sup>[4]</sup>

### Step 3: Tosylation of the Alcohol

- Convert the alcohol (S-3) to its tosylate (S-4) using p-toluenesulfonyl chloride (TsCl). This is effectively performed using n-Bu<sub>4</sub>N·HSO<sub>4</sub> as a phase transfer catalyst.<sup>[4]</sup>

### Step 4: One-Pot Zinc Reduction

- In a single pot, reduce the tosylate (S-4) using zinc dust.
- The reaction is conducted in the presence of water and sodium iodide (NaI) in a suitable solvent like aqueous DME.<sup>[4]</sup> This step converts the tosyloxy methyl group into a methyl group, yielding (R)-N-Benzyloxycarbonyl-4-methoxy- $\alpha$ -methylphenylethylamine (R-6).

### Step 5: Deprotection

- Remove the benzyloxycarbonyl (Cbz) protecting group from R-6 via catalytic hydrogenolysis using 10% Palladium on carbon (Pd/C).

- This final step yields the target compound, (R)-p-Methoxy- $\alpha$ -methylbenzylamine (R-1), with a reported yield of 86% and an optical purity greater than 99.8% ee.[4]

## Chiral Resolution of Racemic $\alpha$ -Methylbenzylamine

While the above protocol describes an asymmetric synthesis, a common alternative is the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5][6] The differing solubilities of these salts allow for their separation by fractional crystallization.[5]

### Step 1: Formation of Diastereomeric Salts

- Dissolve 6.25 g of L-(+)-tartaric acid in 90 mL of methanol (MeOH) in a 250 mL Erlenmeyer flask. Heat the mixture in a water bath until the acid is nearly dissolved.[6]
- Slowly and cautiously add 5.0 g (or 6.1 mL) of racemic  $\alpha$ -methylbenzylamine to the warm solution.[5][6] The reaction is exothermic.
- Cork the flask and allow the solution to cool slowly and stand undisturbed at room temperature, ideally for at least 24 hours, to facilitate crystallization.[5][6] The (-)-amine-(+)-tartrate salt is less soluble and will precipitate.[6]

### Step 2: Isolation of the Diastereomeric Salt

- Collect the prism-shaped crystals by suction filtration.
- Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[5]

### Step 3: Regeneration of the Free Amine

- Dissolve the crystalline salt in approximately 20 mL of water.[5]
- Add a strong base, such as a 10 M sodium hydroxide (NaOH) solution, until the solution is distinctly basic (pH > 10). This will liberate the free amine from its salt.
- Extract the free amine from the aqueous solution using a suitable organic solvent, such as dichloromethane.

- Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the resolved amine.

#### Step 4: Purity Analysis

- Determine the optical purity of the resolved amine using a polarimeter to measure its specific rotation. The reported value for (S)- $\alpha$ -methylbenzylamine is  $[\alpha]_D^{20} = -40.3^\circ$ .<sup>[6]</sup>

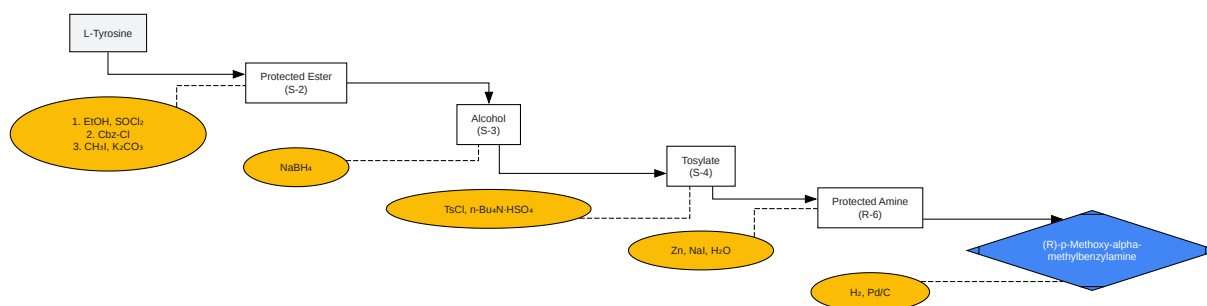
## Applications in Synthesis

(R)-p-Methoxy- $\alpha$ -methylbenzylamine serves as a versatile chiral auxiliary and reactant in various synthetic applications.

- **Preparation of Hemicryptophanes:** It is used as a reactant to prepare enantiopure stereoisomers of hemicryptophanes, which are molecular cages used for the recognition of glucopyranosides.<sup>[3]</sup>
- **Synthesis of Bicyclic Lactones:** It can be employed in the synthesis of bicyclic Geissman-Waiss lactone through an intramolecular ring-closure reaction of a diastereomeric mixture of sulfonium salts.<sup>[3]</sup>
- **Thiourea Derivatives:** It reacts with methyl isothiocyanate to form N-[(1R)-1-(4-Methoxyphenyl)ethyl]-N'-methylthiourea, a compound investigated for its biological activities.<sup>[3]</sup>

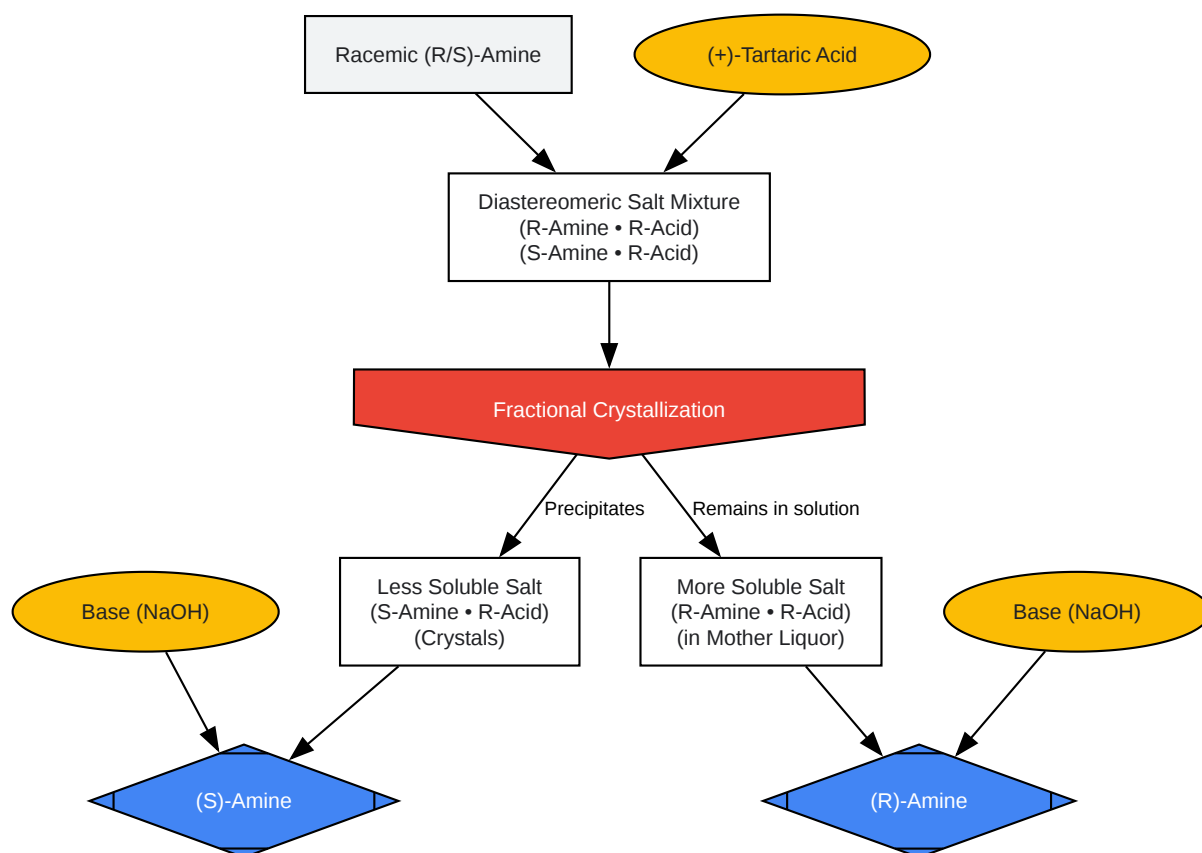
## Visualized Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate the key experimental and logical workflows associated with (R)-p-Methoxy- $\alpha$ -methylbenzylamine.



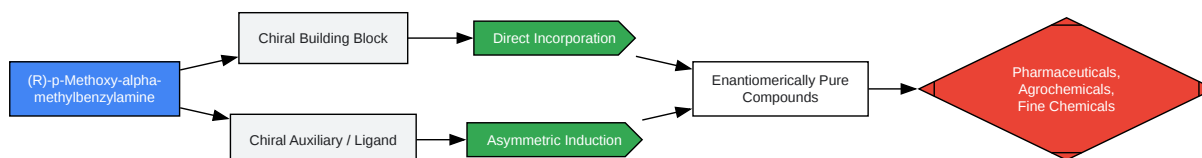
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Caption: Asymmetric synthesis workflow from L-Tyrosine.



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Caption: Chiral resolution via diastereomeric salt formation.



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Caption: Role in asymmetric synthesis and applications.

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